molecular formula C13H7Cl2N3O3 B8303747 6-(2,4-Dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

6-(2,4-Dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No. B8303747
M. Wt: 324.12 g/mol
InChI Key: CJPAINNBSUOSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434731B2

Procedure details

500 mg (1.42 mmol) of ethyl 6-(2,4-dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate (Example 11A) were suspended in 60 ml of 1,2-dimethoxyethane, 1M aqueous sodium hydroxide (5.7 ml, 5.7 mmol) was added and the mixture was stirred at RT for 3 h. The reaction mixture was poured into water and acidified to pH 2 using 2M aqueous hydrochloric acid. The precipitate was filtered off and washed with water. Drying gave 430 mg (93% of theory) of the product as a solid.
Name
ethyl 6-(2,4-dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[NH:10][C:11](=[O:23])[C:12]2[N:13]([N:15]=[C:16]([C:18]([O:20]CC)=[O:19])[CH:17]=2)[CH:14]=1.[OH-].[Na+].O.Cl>COCCOC>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[NH:10][C:11](=[O:23])[C:12]2[N:13]([N:15]=[C:16]([C:18]([OH:20])=[O:19])[CH:17]=2)[CH:14]=1 |f:1.2|

Inputs

Step One
Name
ethyl 6-(2,4-dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=1NC(C=2N(C1)N=C(C2)C(=O)OCC)=O
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1NC(C=2N(C1)N=C(C2)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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